molecular formula C19H12ClF3N2O2 B2849206 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-71-8

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2849206
CAS No.: 946247-71-8
M. Wt: 392.76
InChI Key: FJIMDWMHBGBIHO-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 1,2-dihydropyridine core substituted at position 1 with a (2-chloro-6-fluorophenyl)methyl group and at position 3 with a carboxamide linked to a 2,4-difluorophenyl moiety. The 2-oxo group on the pyridine ring contributes to its electronic configuration, while the fluorine and chlorine substituents enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2/c20-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)27)18(26)24-17-7-6-11(21)9-16(17)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIMDWMHBGBIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The core dihydropyridine scaffold is typically constructed via condensation reactions. A representative approach involves reacting a substituted pyridone precursor with a halogenated benzyl halide. For instance, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are condensed with (2-chloro-6-fluorophenyl)methyl halides in the presence of a base such as potassium carbonate. This step forms the critical C–S bond between the pyridine core and the substituted benzyl group.

Cyclization is often achieved using phosphorus oxychloride ($$ \text{POCl}_3 $$), which facilitates intramolecular dehydration. In one protocol, diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate undergoes cyclization under microwave irradiation (200 W, 150°C) to yield the pyrido[1,2-a]pyrimidine core in 85% yield. Adapting this method, the target compound’s dihydropyridine ring could be formed via analogous conditions.

Carboxamide Formation

The N-(2,4-difluorophenyl)carboxamide moiety is introduced through nucleophilic acyl substitution. Acylation of the intermediate pyridine-3-carboxylic acid with 2,4-difluoroaniline is catalyzed by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with methylamine to form the corresponding carboxamide in 78% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For instance, the condensation of 2-oxo-1,2-dihydropyridine derivatives with benzyl halides proceeds efficiently in DMF at 80–100°C. Elevated temperatures (>100°C) risk decomposition, necessitating precise thermal control.

Catalytic and Stoichiometric Considerations

Bases such as potassium carbonate or triethylamine are critical for deprotonating intermediates. In cyclization steps, $$ \text{POCl}_3 $$ serves dual roles as a Lewis acid and dehydrating agent. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, cyclization under microwave irradiation achieves 85% yield in 15 minutes versus 40% yield over 4 hours conventionally.

Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (HPLC) is employed for final purification. A gradient elution (30–65% acetonitrile in water) effectively isolates the target compound from byproducts. Preparative thin-layer chromatography (TLC) using silica gel 60 F254 plates is an alternative for small-scale batches.

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    $$ ^1\text{H} $$-NMR spectra exhibit characteristic signals for the difluorophenyl groups (δ 7.25–7.45 ppm) and the methylene bridge (δ 4.41 ppm).
  • Mass Spectrometry (MS) :
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 547.0 (calculated for $$ \text{C}{28}\text{H}{23}\text{ClF}4\text{N}2\text{OS} $$).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Key Advantages Reference
Conventional Cyclization $$ \text{POCl}_3 $$, 140°C, 4 h 40 Low equipment requirements
Microwave-Assisted $$ \text{POCl}_3 $$, 150°C, 15 min 85 Rapid, high yield
Carboxamide Coupling HATU, DMF, rt, 12 h 78 Mild conditions

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

P2X7 Antagonism

One of the primary applications of this compound is its function as a P2X7 receptor antagonist . The P2X7 receptor is involved in several pathological processes, including inflammation and pain signaling. Research indicates that antagonists of this receptor can provide therapeutic benefits in conditions such as:

  • Chronic Pain : By inhibiting the P2X7 receptor, the compound may reduce pain sensitivity and inflammation.
  • Neurodegenerative Disorders : Given the role of the P2X7 receptor in neuroinflammation, antagonists may help mitigate the progression of diseases like Alzheimer's and multiple sclerosis.

A patent detailing this compound notes its efficacy in reducing inflammatory responses and suggests potential use in treating autoimmune diseases and chronic pain syndromes .

In Vivo Studies

Research has demonstrated the anti-inflammatory effects of P2X7 antagonists in animal models. For instance, studies involving mice with induced inflammatory conditions showed that administration of compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide resulted in significant reductions in inflammatory markers .

Neuroprotective Effects

Further investigations into the neuroprotective properties of this compound reveal its potential to modulate excitotoxicity associated with excessive glutamate signaling. By acting on the P2X7 receptor, it may help prevent neuronal damage in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The N-substituent on the carboxamide group significantly influences physicochemical and binding properties. Key comparisons include:

Compound Name N-Substituent Key Features Evidence ID
Target Compound 2,4-Difluorophenyl High electronegativity; enhanced hydrophobic interactions -
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Acetylphenyl Acetyl group introduces polarity; may reduce membrane permeability
1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Methylphenyl Methyl group lacks electronegativity; steric effects may limit target access

Key Observations :

Core Structure and Ring Substitutions

The 1,2-dihydropyridine core distinguishes the target compound from 1,4-dihydropyridine or fused-ring derivatives (e.g., furopyridines):

Compound Class Example Substituents Pharmacological Implications Evidence ID
1,2-Dihydropyridine (2-Chloro-6-fluorophenyl)methyl; 2-oxo Partial aromaticity may enhance stability
1,4-Dihydropyridine 5-Cyano; 4-(2-furyl); thioether groups (e.g., AZ331, AZ257) Reduced conjugation; thioethers may alter metabolism
Furo[2,3-b]pyridine 4-Fluorophenyl; trifluoroethylamino (e.g., compounds in –5) Fused-ring system increases rigidity and selectivity

Key Observations :

  • Furopyridine derivatives exhibit distinct pharmacokinetic profiles due to fused-ring rigidity, which may limit their target range compared to the more flexible dihydropyridine scaffold .

Halogenation Patterns

Fluorine and chlorine substituents are critical for electronic and steric effects:

Compound Halogen Substituents Impact on Properties Evidence ID
Target Compound 2-Cl, 6-F (benzyl); 2,4-F (phenyl) Enhanced metabolic stability; strong σ-hole interactions
AZ257 (1,4-dihydropyridine derivative) 4-Bromophenyl Bromine increases molecular weight and lipophilicity

Key Observations :

  • The target compound’s dual fluorination on the phenyl group may improve binding to targets with halogen-bonding pockets compared to brominated analogues like AZ257 .

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule belonging to the class of dihydropyridine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented by the following IUPAC name:
IUPAC Name 1[(2chloro6fluorophenyl)methyl]N(2,4difluorophenyl)2oxo1,2dihydropyridine3carboxamide\text{IUPAC Name }this compound

The chemical formula is C19H18ClF2N3OC_{19}H_{18}ClF_2N_3O, and its structural representation highlights key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including xanthine oxidase (XO), which plays a critical role in purine metabolism. Inhibition of XO can lead to decreased production of uric acid, making it a potential treatment for conditions like gout.
  • Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) has been noted in some evaluations.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines suggests potential applications in oncology. Studies have demonstrated cytotoxic effects against various cancer cell types, indicating its role as a lead compound for further development.

Biological Activity Data

Activity Type Target IC50/EC50 Value Reference
Xanthine Oxidase InhibitionXO (Xanthine Oxidase)3.56 μmol/L
Antibacterial ActivityMRSAEffective
CytotoxicityVarious Cancer Cell LinesVaries by Cell Line

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Xanthine Oxidase Inhibition : A study evaluated the compound’s inhibition of XO, showing an IC50 value comparable to established inhibitors like febuxostat. This suggests that it may serve as a potent alternative for managing hyperuricemia .
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant activity against MRSA and other bacterial strains, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assays : Research on various cancer cell lines revealed that the compound could induce cell death through apoptosis pathways. The specific mechanisms involved are still under investigation, but initial findings are promising for developing anticancer therapies .

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Reagent Selection : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate coupling reactions, as halogenated benzyl groups (e.g., 2-chloro-6-fluorophenyl) require precise activation .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution efficiency, particularly for the dihydropyridine ring formation .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., reaction time, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design reduced side-product formation by 40% in related dihydropyridines .
  • Analytical Monitoring : Use thin-layer chromatography (TLC) and ¹H NMR to track intermediate formation and confirm final product purity (>95%) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine atoms at 2,4-difluorophenyl) and dihydropyridine ring conformation. Aromatic proton splitting patterns distinguish ortho/para fluorine effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₂ClF₃N₂O₂) with <2 ppm mass error.
  • X-ray Crystallography : Resolve 3D conformation, particularly the planarity of the carboxamide group and dihedral angles between aromatic rings .
  • FT-IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) to confirm amide bond formation .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across biological assays?

Methodological Answer:
Contradictions often arise from assay conditions or structural nuances:

  • Assay Standardization : Control variables like pH (7.4 vs. 6.8), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize artifactual inhibition .
  • Structural Dynamics Analysis : Use molecular dynamics simulations to assess fluorine’s electron-withdrawing effects on the carboxamide group, which may alter binding pocket interactions (e.g., ΔΔG of −1.2 kcal/mol in CYP450 isoforms) .
  • Orthogonal Assays : Compare fluorescence polarization (binding affinity) with functional enzymatic assays (IC₅₀) to distinguish direct inhibition from allosteric effects .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of halogen substitutions?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with Cl/F at varying positions (e.g., 2-chloro-4-fluorophenyl vs. 2,6-difluorophenyl) and compare logP and IC₅₀ values. For example, 2,4-difluorophenyl improves solubility (logP = 2.1) vs. 2-chloro-6-fluorophenyl (logP = 2.8) .
  • Quantum Mechanical Calculations : Compute electrostatic potential maps to predict halogen bonding strengths (e.g., F…π interactions contribute ~3.5 kJ/mol stabilization) .
  • Crystallographic Overlays : Align X-ray structures with target proteins (e.g., kinases) to quantify steric clashes or favorable interactions from substituents .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction Tools : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 12 min) and hERG inhibition risk .
  • Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict oxidative metabolites (e.g., hydroxylation at the dihydropyridine ring) .
  • Molecular Docking : Dock the compound into CYP2D6 active sites to assess oxidation susceptibility. Fluorine’s electronegativity may reduce metabolic cleavage by 30% compared to non-halogenated analogs .

Basic: What experimental controls are essential in biological activity assays to ensure reproducibility?

Methodological Answer:

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to normalize background noise .
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values. Hill slopes >1.3 suggest cooperative binding .
  • Plate Uniformity Tests : Pre-screen plates with a fluorescent dye (e.g., resazurin) to identify edge effects or pipetting errors .

Advanced: How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13, UV light (254 nm), and H₂O₂ (3%) for 24–72 hours. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for in vivo studies .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–4 hours) and quantify parent compound loss. Fluorine substitution typically enhances plasma stability (t₁/₂ > 60 min) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability for storage) .

Advanced: What methodologies validate the compound’s enantiomeric purity if chiral centers are present?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min confirm separation .
  • Circular Dichroism (CD) : Compare CD spectra with racemic mixtures; Cotton effects at 220–250 nm indicate enantiomeric excess (>95% ee) .
  • X-ray Crystallography with Anomalous Dispersion : Assign absolute configuration using Bijvoet differences in diffraction data .

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